N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, a methylbenzenesulfonyl group, and a pyrrolidine carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Phenyl Group: The benzothiazole moiety is then coupled with a phenyl group using a coupling reagent such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide.
Introduction of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the intermediate product with 4-methylbenzenesulfonyl chloride.
Formation of the Pyrrolidine Carboxamide: Finally, the pyrrolidine carboxamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its antibacterial properties, showing promising activity against various bacterial strains.
Biological Research: The compound can be used as a probe to study the biological pathways involving benzothiazole derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent bacterial cell death. The benzothiazole moiety is believed to play a crucial role in this process by interacting with specific molecular targets within the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(1,3-benzothiazol-2-yl)-2-phenylbenzamide
- N-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of the pyrrolidine carboxamide group, which is not commonly found in similar benzothiazole derivatives. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-8-14-20(15-9-17)33(30,31)28-16-4-6-22(28)24(29)26-19-12-10-18(11-13-19)25-27-21-5-2-3-7-23(21)32-25/h2-3,5,7-15,22H,4,6,16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHUPLNYVHAJME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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